

Technical Guide to Carboxy Gliclazide-d4: Commercial Availability and Application in Quantitative Analysis

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Compound of Interest

Compound Name: *Carboxy Gliclazide-d4*

Cat. No.: *B584913*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of **Carboxy Gliclazide-d4**, a deuterated metabolite of the anti-diabetic drug Gliclazide. Furthermore, it outlines a detailed, generalized experimental protocol for its application as an internal standard in quantitative analysis by liquid chromatography-mass spectrometry (LC-MS), a common technique in drug development and clinical research.

Introduction to Carboxy Gliclazide-d4

Carboxy Gliclazide-d4 is a stable isotope-labeled version of Carboxy Gliclazide, a major metabolite of Gliclazide. In **Carboxy Gliclazide-d4**, four hydrogen atoms have been replaced by deuterium atoms. This isotopic labeling makes it an ideal internal standard for quantitative mass spectrometry-based assays.^[1] Its chemical properties are nearly identical to the unlabeled analyte, allowing it to co-elute during chromatographic separation and experience similar ionization effects. However, it is distinguishable by its higher mass-to-charge ratio (m/z) in the mass spectrometer. This key characteristic enables accurate quantification by correcting for variability in sample preparation, injection volume, and instrument response.

Commercial Suppliers and Availability

Carboxy Gliclazide-d4 is available from several specialized chemical suppliers who provide reference standards and isotopically labeled compounds for research purposes. The following table summarizes the key information for sourcing this compound. Please note that pricing and availability are often subject to inquiry and may vary.

Supplier	Catalog Number	CAS Number	Molecular Formula	Molecular Weight	Standard Unit Sizes	Notes
Pharmaffiliates	PA STI 017770	1346602-90-1	<chem>C15H15D4N3O5S</chem>	357.42	Inquire	A labeled metabolite of Gliclazide. [2]
MedchemExpress	HY-132617S	1346602-90-1	<chem>C15H15D4N3O5S</chem>	357.42	1 mg, 10 mg	For research use only. [1]

Disclaimer: This list is not exhaustive and other suppliers may exist. Researchers should always request a certificate of analysis to verify the purity and identity of the compound.

Application in Quantitative Analysis: Experimental Protocol

While a specific, validated protocol for **Carboxy Gliclazide-d4** is not publicly available, a robust methodology can be adapted from established procedures for the analysis of Gliclazide and its metabolites, and from general principles for the use of deuterated internal standards. The following is a detailed, generalized protocol for the quantification of Carboxy Gliclazide in a biological matrix (e.g., plasma) using **Carboxy Gliclazide-d4** as an internal standard via LC-MS/MS.

Materials and Reagents

- Carboxy Gliclazide analytical standard
- **Carboxy Gliclazide-d4** (Internal Standard)

- Acetonitrile (HPLC or LC-MS grade)
- Methanol (HPLC or LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water (18.2 MΩ·cm)
- Blank biological matrix (e.g., human plasma)

Instrumentation

- High-Performance Liquid Chromatography (HPLC) system
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Preparation of Stock and Working Solutions

- Stock Solutions (1 mg/mL): Accurately weigh and dissolve Carboxy Gliclazide and **Carboxy Gliclazide-d4** in methanol to prepare individual stock solutions of 1 mg/mL.
- Working Standard Solutions: Serially dilute the Carboxy Gliclazide stock solution with a 50:50 mixture of methanol and water to prepare a series of working standard solutions for the calibration curve.
- Internal Standard Working Solution: Dilute the **Carboxy Gliclazide-d4** stock solution with the same diluent to a suitable concentration (e.g., 100 ng/mL).

Sample Preparation (Protein Precipitation)

- To 100 µL of the biological matrix sample (blank, calibration standard, or unknown sample) in a microcentrifuge tube, add 10 µL of the **Carboxy Gliclazide-d4** internal standard working solution.
- Vortex briefly to mix.
- Add 300 µL of cold acetonitrile to precipitate the proteins.
- Vortex vigorously for 1 minute.

- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μ L of the mobile phase.
- Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions (Example)

- LC Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 μ m) is a common choice.
- Mobile Phase: A gradient elution using:
 - A: 0.1% formic acid in water
 - B: 0.1% formic acid in acetonitrile
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 μ L
- Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be optimized).
- Detection: Multiple Reaction Monitoring (MRM)
 - MRM Transitions: These need to be determined by infusing the individual standard solutions into the mass spectrometer. The precursor ion (Q1) will be the $[M+H]^+$ or $[M-H]^-$ of the analyte and internal standard, and the product ion (Q3) will be a stable fragment ion.
 - Carboxy Gliclazide: To be determined
 - **Carboxy Gliclazide-d4:** To be determined (Q1 will be +4 Da compared to the analyte)

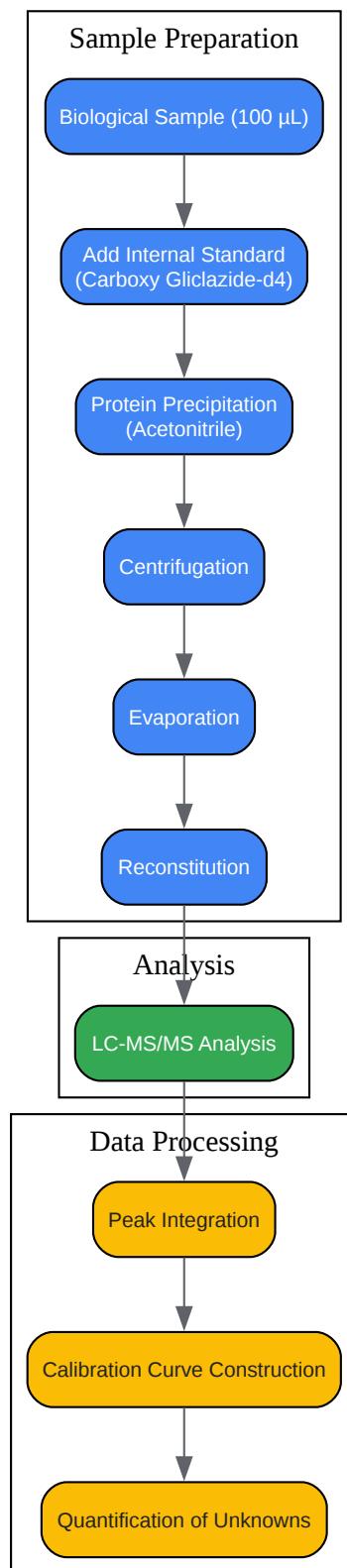
Data Analysis

- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

- Use a linear regression model to fit the data.
- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

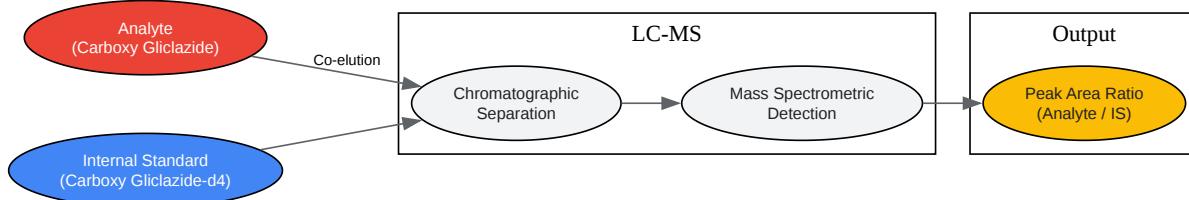
Diagrams

Experimental Workflow for Sample Analysis

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Caption: Workflow for quantitative analysis using an internal standard.

Principle of Isotope Dilution Mass Spectrometry



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Caption: The principle of using a deuterated internal standard.

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References

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